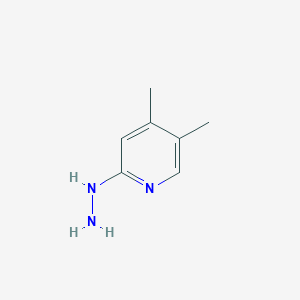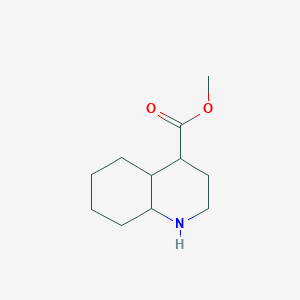
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene” is a chemical compound . It is also known as “(3-Bromo-2-methoxypropyl)benzene” and has a molecular formula of C10H13BrO. It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of such compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is one of the most common reactions involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction involving this compound is the protodeboronation of alkyl boronic esters .Wissenschaftliche Forschungsanwendungen
Synthesis of 1-alkyl-2-arylpyrroles
“1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene” can be used in the synthesis of 1-alkyl-2-arylpyrroles . Aryl (3-bromo-2-methoxypropyl)ketones have been obtained by bromination of allylarylketones using N-bromosuccinimide. When treated with primary amines, good yields of 1-alkyl-2-arylpyrroles were obtained via 1,3-dehydrobromination and subsequent opening of the tricyclic ring in the intermediate aryl (2-methoxycyclopropyl)ketones .
Synthesis of Borinic Acid Derivatives
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene” can be used in the synthesis of these borinic acid derivatives .
Catalysis
Borinic acids, which can be synthesized using “1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene”, have been used in catalysis . They catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Cross-Coupling Reactions
Borinic acids, synthesized using “1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene”, have been used in cross-coupling reactions . These reactions are crucial for the construction of carbon–carbon or carbon–heteroatom bonds .
Medicinal Chemistry
Borinic acids and their derivatives, which can be synthesized using “1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene”, have been used in medicinal chemistry . They have been used as bioactive compounds .
Polymer and Optoelectronics Materials
Borinic acids and their derivatives, which can be synthesized using “1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene”, have been used in the development of polymer and optoelectronics materials .
Wirkmechanismus
Target of Action
It’s known that organoboron compounds, such as this one, are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .
Mode of Action
In the context of SM cross-coupling reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd–C bond during oxidative addition . Transmetalation occurs when the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of this pathway include the creation of complex organic structures through the coupling of chemically differentiated fragments .
Pharmacokinetics
Organoboron compounds are generally known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action in the context of SM cross-coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic structures, contributing to various fields of chemical research and industry .
Action Environment
The action of 1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene, like other organoboron compounds, is influenced by various environmental factors. The success of SM cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also contributes to its efficacy and stability .
Eigenschaften
IUPAC Name |
1-(3-bromo-2-methoxypropyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-13-10(7-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNIAXSAEFMJGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-methoxypropyl)-4-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)
![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)
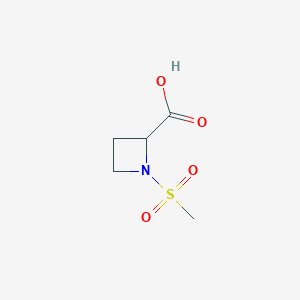
![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)
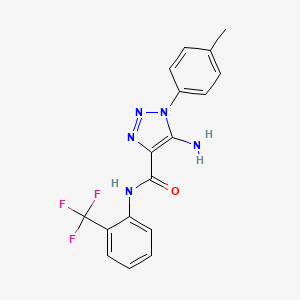
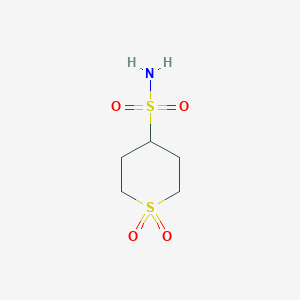
![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
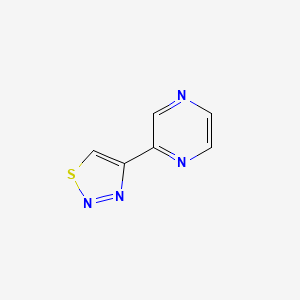
![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)
![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)


